molecular formula C9H7BrF2N2 B1378218 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole CAS No. 1393442-43-7

5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole

Cat. No. B1378218
CAS RN: 1393442-43-7
M. Wt: 261.07 g/mol
InChI Key: NFTZXGHDKCPZIG-UHFFFAOYSA-N
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Description

5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole is a chemical compound with the molecular formula C9H7BrF2N2. It has a molecular weight of 261.06. The IUPAC name for this compound is 5-bromo-6,7-difluoro-1,2-dimethylbenzimidazole .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole can be represented by the canonical SMILES string: CC1=NC2=CC(=C(C(=C2N1C)F)F)Br . This indicates that the molecule contains a benzodiazole ring with bromine and fluorine substituents, as well as two methyl groups attached to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole include a topological polar surface area of 17.8Ų, a complexity of 229, and an XLogP3 of 2.7 . It has no rotatable bonds and no hydrogen bond donors, but it has three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole, demonstrating the diverse applications of bromo- and difluoro-substituted benzodiazoles in chemical synthesis. For instance, the synthesis of cadmium (II) complexes derived from azo ligands, including structures similar to the compound , has been explored, highlighting their potential in forming complexes with specific geometries and exhibiting antibacterial and antifungal activities (Jaber et al., 2021). Additionally, studies on hydrogen and halogen bonding patterns, as well as π–π aromatic interactions of benzothiazole derivatives, provide insights into the molecular interactions that underpin their chemical reactivity and potential applications (Čičak et al., 2010).

Biological Activity

Although specific information on 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole's biological activities is limited, related research on bromo- and difluoro-substituted benzodiazoles reveals their potential in biological applications. For example, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives has been investigated for their potent immunosuppressive and immunostimulatory activities, suggesting a promising avenue for drug discovery (Abdel‐Aziz et al., 2011).

Photodynamic Therapy

Research into the synthesis and characterization of zinc phthalocyanines substituted with bromo- and methoxybenzylidene groups, including those related to 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole, has highlighted their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

The exploration of the antimicrobial activity of benzothiazole derivatives further underscores the potential of bromo- and difluoro-substituted compounds in developing new antimicrobial agents. Studies have shown the synthesis of novel compounds with promising antimicrobial activities against various bacterial strains (Bhagat et al., 2012).

properties

IUPAC Name

5-bromo-6,7-difluoro-1,2-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2/c1-4-13-6-3-5(10)7(11)8(12)9(6)14(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTZXGHDKCPZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C(=C2N1C)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole

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